molecular formula C25H16BrN5O2 B2784126 5-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1207003-68-6

5-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No.: B2784126
CAS No.: 1207003-68-6
M. Wt: 498.34
InChI Key: NROSWLITYJJIIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyrazolo[1,5-a]pyrazin-4(5H)-one core substituted with a naphthalen-1-yl group at position 2 and a 1,2,4-oxadiazole ring at position 3. The oxadiazole moiety is further functionalized with a 4-bromophenyl group, enhancing electronic and steric properties. Its molecular weight (~500–550 g/mol) and lipophilicity are influenced by the bromine atom and aromatic substituents, making it a candidate for pharmacological studies targeting enzymes or receptors requiring hydrophobic interactions .

Properties

CAS No.

1207003-68-6

Molecular Formula

C25H16BrN5O2

Molecular Weight

498.34

IUPAC Name

5-[[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-naphthalen-1-ylpyrazolo[1,5-a]pyrazin-4-one

InChI

InChI=1S/C25H16BrN5O2/c26-18-10-8-17(9-11-18)24-27-23(33-29-24)15-30-12-13-31-22(25(30)32)14-21(28-31)20-7-3-5-16-4-1-2-6-19(16)20/h1-14H,15H2

InChI Key

NROSWLITYJJIIA-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC=C2C3=NN4C=CN(C(=O)C4=C3)CC5=NC(=NO5)C6=CC=C(C=C6)Br

solubility

not available

Origin of Product

United States

Biological Activity

The compound 5-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a novel derivative of the oxadiazole family, which has garnered attention in medicinal chemistry due to its potential biological activities. This article presents a comprehensive overview of its biological activity, including anticancer properties and mechanisms of action.

Chemical Structure and Properties

The molecular formula of the compound is C20H16BrN5OC_{20}H_{16}BrN_{5}O with a molecular weight of approximately 410.28 g/mol. The presence of the oxadiazole ring contributes to its lipophilicity and biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of various oxadiazole derivatives, including the compound in focus. Notably:

  • Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells by activating the p53 pathway and increasing caspase-3 cleavage. This suggests a mechanism similar to that of established anticancer agents like Tamoxifen .
  • Cell Line Studies : In vitro evaluations against several cancer cell lines (e.g., MCF-7, HeLa) revealed significant cytotoxicity. For instance, one study reported IC50 values for related compounds in the micromolar range, indicating effective growth inhibition in cancer cells .

Selectivity and Efficacy

The selectivity of this compound towards cancer cells compared to non-cancerous cells was assessed through various assays:

  • Selectivity Index : Compounds derived from oxadiazoles have demonstrated selectivity towards cancerous cell lines relative to normal cells, which is crucial for minimizing side effects in therapeutic applications .

Table 1: Biological Activity Summary

Compound NameCell Line TestedIC50 (µM)Mechanism
This compoundMCF-70.65Apoptosis via p53 activation
Related Oxadiazole DerivativeHeLa2.41Caspase activation
Other Oxadiazole CompoundsPANC-10.75HDAC inhibition

Molecular Docking Studies

Molecular docking studies indicate that the compound exhibits strong hydrophobic interactions with target proteins involved in cancer progression. The binding affinity was comparable to known inhibitors, suggesting a promising therapeutic profile .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazolo[1,5-a]pyrazinone Derivatives

5-(4-Bromophenyl)-7,9-dichloro-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
  • Core Structure: Pyrazolo[1,5-c][1,3]benzoxazine (a fused benzoxazine-pyrazole system) vs. pyrazolo[1,5-a]pyrazinone in the target compound.
  • Substituents : Dichloro and methoxyphenyl groups enhance polarity compared to the bromophenyl-naphthyl combination.
5-{[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
  • Key Difference : 2-Methylphenyl substituent vs. naphthalen-1-yl in the target compound.
3-(Hydroxymethyl)-5-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one
  • Substituents : Hydroxymethyl and 5-methyl-1,3,4-oxadiazole groups increase hydrophilicity.
  • Applications : Likely improved solubility for aqueous-phase reactions compared to the bromophenyl analog .

Pyrazolo[1,5-a]pyrimidinone Derivatives

5-(3,5-Bis(trifluoromethyl)phenyl)-2-(4-bromophenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one (MK73)
  • Core Structure: Pyrimidinone vs. pyrazinone, altering hydrogen-bonding capabilities.
  • Substituents : Bis(trifluoromethyl)phenyl introduces strong electron-withdrawing effects, enhancing metabolic stability relative to the naphthyl group .

Oxadiazole-Containing Compounds

(3-Chlorophenyl)(4-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)piperazin-1-yl)methanone
  • Structure : Combines oxadiazole with a piperazine ring, enabling basicity and solubility.
  • Comparison : The target compound lacks a basic nitrogen, suggesting differences in pharmacokinetics (e.g., blood-brain barrier penetration) .

Physicochemical Comparison

Compound Molecular Weight (g/mol) LogP (Predicted) Key Substituents
Target Compound ~525 ~4.2 4-Bromophenyl, naphthalen-1-yl
5-(4-Bromophenyl)-7,9-dichloro... ~580 ~5.0 Dichloro, methoxyphenyl
MK73 ~490 ~3.8 Bis(trifluoromethyl)phenyl
3-(Hydroxymethyl)-5-[(5-methyl... 337 ~1.5 Hydroxymethyl, methyl-oxadiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.